molecular formula C15H28O3S B14258639 2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate CAS No. 418754-07-1

2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate

Cat. No.: B14258639
CAS No.: 418754-07-1
M. Wt: 288.4 g/mol
InChI Key: ZBJLNUHXTGBBHN-UHFFFAOYSA-N
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Description

2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate is a chemical compound with a unique structure that combines an ester functional group with a sulfanyl group attached to an oxane ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate typically involves the esterification of 2-ethylhexanol with [(oxan-2-yl)sulfanyl]acetic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the formulation of specialty chemicals, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially modulating their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexyl acetate: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.

    [(Oxan-2-yl)sulfanyl]acetic acid: Contains a carboxylic acid group instead of an ester, leading to different reactivity and applications.

Uniqueness

2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate is unique due to the presence of both an ester and a sulfanyl group, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.

Properties

CAS No.

418754-07-1

Molecular Formula

C15H28O3S

Molecular Weight

288.4 g/mol

IUPAC Name

2-ethylhexyl 2-(oxan-2-ylsulfanyl)acetate

InChI

InChI=1S/C15H28O3S/c1-3-5-8-13(4-2)11-18-14(16)12-19-15-9-6-7-10-17-15/h13,15H,3-12H2,1-2H3

InChI Key

ZBJLNUHXTGBBHN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)CSC1CCCCO1

Origin of Product

United States

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